

An In-depth Technical Guide to N,N-Dimethyldodecylamine (CAS 112-18-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Dimethyldodecylamine*

Cat. No.: B051227

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyldodecylamine, also known as lauryldimethylamine, is a tertiary amine with the CAS number 112-18-5. This versatile compound serves as a crucial intermediate in the synthesis of a variety of chemicals, including surfactants, quaternary ammonium compounds, and amine oxides.^{[1][2][3][4][5]} Its amphiphilic nature, combining a long hydrophobic alkyl chain with a polar tertiary amine head group, underpins its utility in a range of industrial and research applications. This technical guide provides a comprehensive overview of **N,N-Dimethyldodecylamine**, including its physicochemical properties, synthesis and purification protocols, spectral data, applications in research and drug development, and safety and toxicology information. Detailed experimental workflows and mechanistic diagrams are provided to facilitate its practical application in a laboratory setting.

Physicochemical Properties

N,N-Dimethyldodecylamine is a colorless to light-colored liquid at room temperature with a characteristic fishy odor.^{[1][5]} It is practically insoluble in water but soluble in many organic solvents.^[6] Key physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₃₁ N	[6]
Molecular Weight	213.40 g/mol	[5][7]
Appearance	Colorless to light colored liquid	[1]
Odor	Fishy	[5]
Melting Point	-20 °C	[4]
Boiling Point	80-82 °C @ 0.1 mm Hg	[4]
Density	0.787 g/mL at 20 °C	[4]
Refractive Index (n ²⁰ /D)	1.4375	[4]
Vapor Pressure	<129 mm Hg at 21 °C	[4]
Flash Point	>230 °F	[6]

Table 2: Solubility and Partition Coefficient

Solvent	Solubility	Reference(s)
Water	Practically insoluble/Negligible	[6]
Methanol	Soluble	[6]
Ethanol	Soluble	[8]
Isopropanol	Soluble	[8]
Acetone	Soluble	[8]
Chloroform	Slightly soluble	[6]
N,N-Dimethylformamide	Very soluble	[6]
logP (Octanol/Water Partition Coefficient)	5.9	[6]

Synthesis and Purification

N,N-Dimethyldodecylamine can be synthesized through several routes. Two common laboratory-scale methods are detailed below.

Experimental Protocol: Synthesis via Reductive Amination of Dodecanal

This method involves the reaction of dodecanal with dimethylamine in the presence of a reducing agent.

Materials:

- Dodecanal
- Dimethylamine (40% solution in water)
- Sodium triacetoxyborohydride (STAB)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis

Procedure:

- In a round-bottom flask, dissolve dodecanal (1 equivalent) in dichloromethane.
- Add dimethylamine (2 equivalents, 40% solution in water) to the flask.
- Stir the mixture at room temperature for 1 hour.
- Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

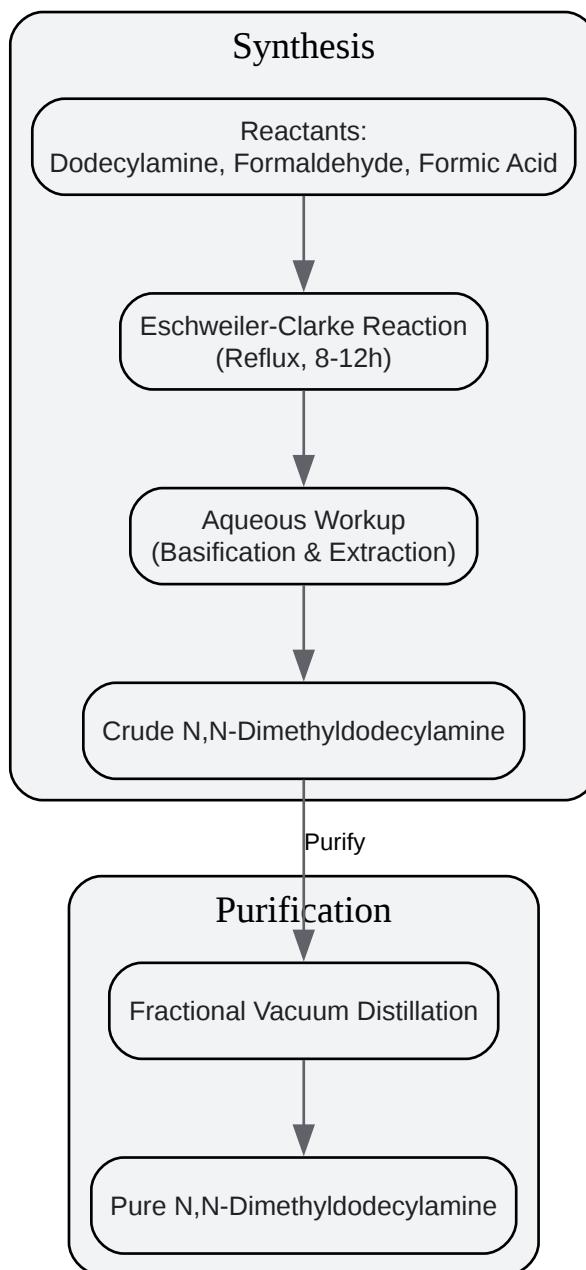
- Continue stirring at room temperature for 12-16 hours.
- Quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude **N,N-Dimethyldodecylamine**.

Experimental Protocol: Synthesis via Alkylation of Dodecylamine

This method involves the methylation of dodecylamine using formaldehyde and formic acid (Eschweiler-Clarke reaction).

Materials:

- Dodecylamine
- Formaldehyde (37% solution in water)
- Formic acid (88%)
- Sodium hydroxide solution (10 M)
- Diethyl ether
- Anhydrous sodium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis


Procedure:

- To a round-bottom flask, add dodecylamine (1 equivalent).
- Add formic acid (3 equivalents) and formaldehyde (3 equivalents, 37% solution in water) to the flask.
- Heat the reaction mixture to reflux (approximately 100 °C) for 8-12 hours.
- Cool the mixture to room temperature and basify by the slow addition of 10 M sodium hydroxide solution until the pH is greater than 10.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification

The crude **N,N-Dimethyldodecylamine** obtained from either synthesis can be purified by fractional vacuum distillation to obtain a high-purity product.

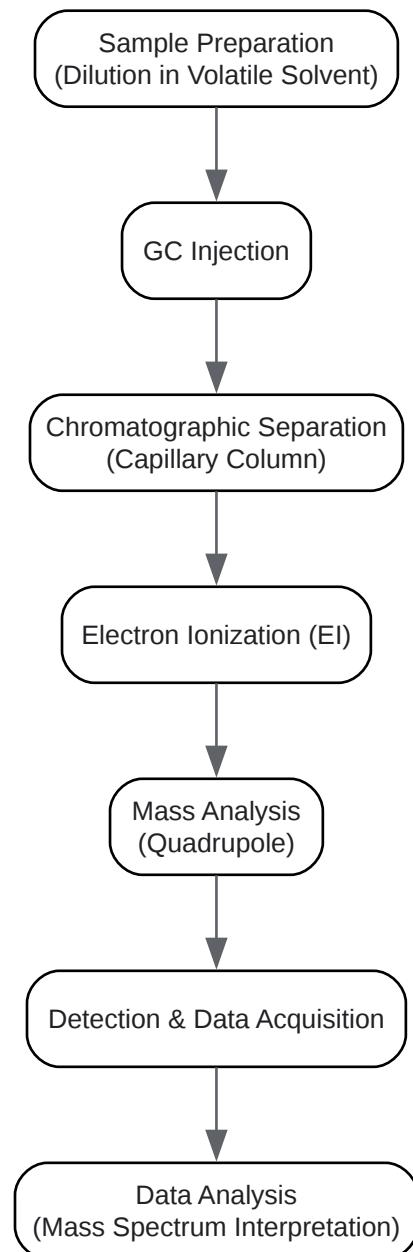
Workflow for Synthesis and Purification

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **N,N-Dimethyldodecylamine**.

Analytical Characterization and Spectral Data

The identity and purity of **N,N-Dimethyldodecylamine** can be confirmed using various analytical techniques.


Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of **N,N-Dimethyldodecylamine**.

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of **N,N-Dimethyldodecylamine** in a volatile organic solvent such as dichloromethane or hexane.
- GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injector: Set the injector temperature to 250 °C with a split or splitless injection mode.
- Oven Program: A typical temperature program would be an initial temperature of 50-100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C.
- Carrier Gas: Use helium as the carrier gas at a constant flow rate.
- MS Detector: Set the mass spectrometer to scan a mass range of m/z 40-400 in electron ionization (EI) mode.

Workflow for GC-MS Analysis

[Click to download full resolution via product page](#)

Caption: A typical workflow for the GC-MS analysis of **N,N-Dimethyldodecylamine**.

Table 3: Spectral Data

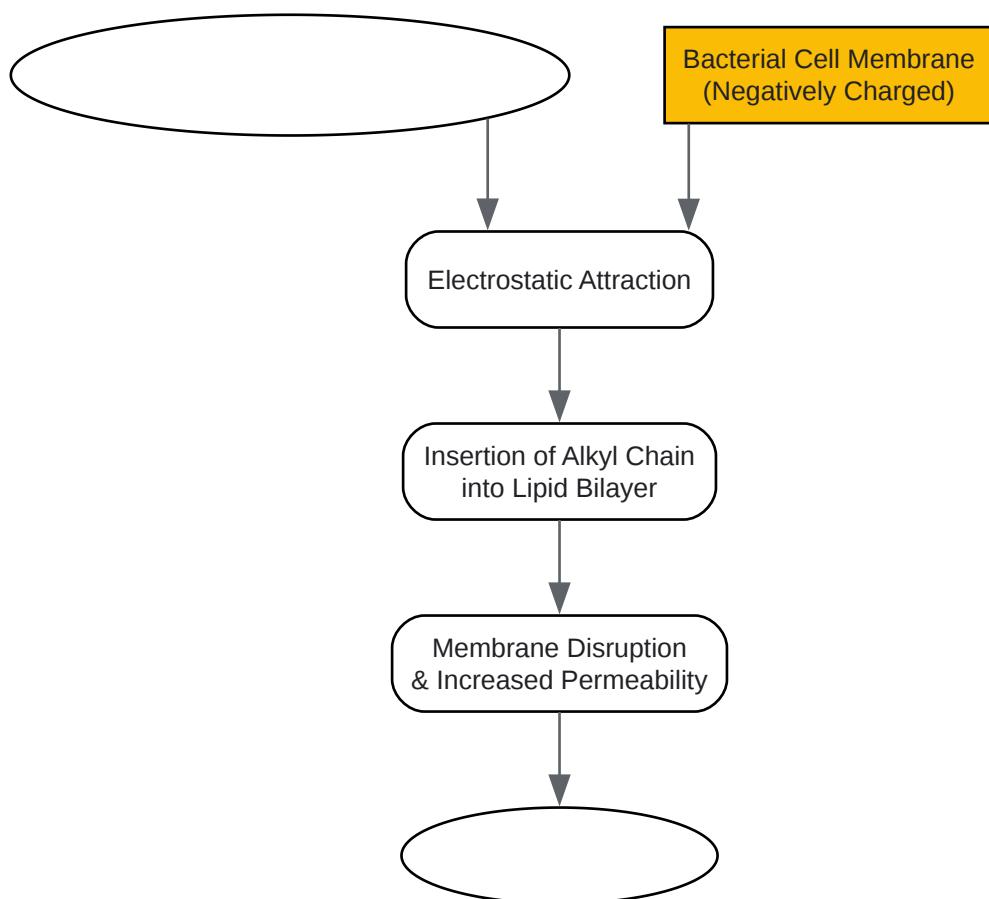
Technique	Key Features and Assignments	Reference(s)
¹ H NMR	$\delta \sim 2.2$ ppm (s, 6H, $\text{N}(\text{CH}_3)_2$), $\sim 2.2\text{-}2.3$ ppm (t, 2H, $-\text{CH}_2\text{-N}$), $\sim 1.2\text{-}1.5$ ppm (m, 20H, $-\text{(CH}_2)_\text{10}-$), ~ 0.88 ppm (t, 3H, $-\text{CH}_3$)	[2][9] (by analogy)
¹³ C NMR	$\delta \sim 59.5$ ppm ($-\text{CH}_2\text{-N}$), ~ 45.5 ppm ($\text{N}(\text{CH}_3)_2$), $\sim 32\text{-}22$ ppm (alkyl chain carbons), ~ 14 ppm (terminal $-\text{CH}_3$)	[10]
IR (Infrared)	$\sim 2920, 2850 \text{ cm}^{-1}$ (C-H stretch, alkyl), $\sim 2770 \text{ cm}^{-1}$ (C-H stretch, N-CH_3), $\sim 1465 \text{ cm}^{-1}$ (C-H bend, alkyl)	[11] (by analogy)
MS (EI)	Molecular Ion $[\text{M}]^+$ at m/z 213. A prominent fragment is often observed at m/z 58 due to α -cleavage, corresponding to $[\text{CH}_2=\text{N}(\text{CH}_3)_2]^+$.	[12] (by analogy)

Applications in Research and Drug Development

N,N-Dimethyldodecylamine is a versatile compound with applications ranging from being a fundamental chemical intermediate to having direct biological activity.

Chemical Intermediate

The primary use of **N,N-Dimethyldodecylamine** is as a precursor for the synthesis of other functional molecules.[3]


- Surfactants: It is a key starting material for the production of **N,N-Dimethyldodecylamine N-oxide** (DDAO), a widely used non-ionic/zwitterionic surfactant in detergents and for solubilizing proteins in biochemical research.[13][14]

- Quaternary Ammonium Compounds: It can be quaternized to form cationic surfactants, which are used as fabric softeners, disinfectants, and biocides.[2]
- Pharmaceutical Intermediates: It has been used as a synthetic intermediate in the preparation of emodin quaternary ammonium salt derivatives, which have shown potential as anticancer agents.[15]

Antimicrobial Activity

As a cationic surfactant at physiological pH, **N,N-Dimethyldodecylamine** exhibits antimicrobial properties against a range of bacteria and fungi.[16] The primary mechanism of action is the disruption of the cell membrane's integrity.

Mechanism of Antimicrobial Action

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of antimicrobial action of **N,N-Dimethyldodecylamine**.

Experimental Protocol: Evaluation of Antimicrobial Efficacy (Broth Microdilution)

- Prepare Stock Solution: Dissolve **N,N-Dimethyldodecylamine** in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution.
- Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
- Inoculation: Inoculate each well with a standardized suspension of the test bacterium to a final concentration of approximately 5×10^5 CFU/mL.
- Incubation: Incubate the plate at 37 °C for 18-24 hours.
- Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Role in Drug Delivery

The cationic nature of **N,N-Dimethyldodecylamine** and similar long-chain amines makes them of interest in the formulation of non-viral gene delivery vectors. Cationic lipids can self-assemble into liposomes that can complex with negatively charged nucleic acids (DNA, RNA) and facilitate their entry into cells.^{[17][18][19]} While **N,N-Dimethyldodecylamine** itself is a simple molecule, it represents a fundamental structural motif for the design of more complex cationic lipids for use in liposomal and niosomal drug and gene delivery systems.^[20]

Safety and Toxicology

N,N-Dimethyldodecylamine is a hazardous substance and should be handled with appropriate safety precautions.

Table 4: Toxicological Data

Endpoint	Result	Species	Reference(s)
Acute Oral LD50	1450 mg/kg	Rat	
Skin Corrosion/Irritation	Corrosive	Rabbit	
Serious Eye Damage/Irritation	Eye irritation	Rabbit	
Aquatic Toxicity	Very toxic to aquatic life	-	[1]

Handling and Safety Precautions:

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.
- Avoid contact with skin, eyes, and clothing.
- In case of contact, immediately flush the affected area with plenty of water.
- Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1]

Tertiary amines, in general, have been noted to have higher promiscuity in in vitro pharmacological profiling and may have less favorable in vivo toxicology profiles compared to primary and secondary amines.[15][21] This is an important consideration in the context of drug development.

Conclusion

N,N-Dimethyldodecylamine is a valuable chemical with a broad range of applications stemming from its amphiphilic tertiary amine structure. Its role as a key intermediate in the synthesis of surfactants and other specialty chemicals is well-established. Furthermore, its inherent antimicrobial properties and its structural relevance to cationic lipids used in drug

delivery systems make it a compound of continued interest to researchers in both industrial and academic settings. A thorough understanding of its physicochemical properties, synthesis, and safe handling, as outlined in this guide, is essential for its effective and responsible use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Cationic liposomes for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N,N-Dimethyldodecylamine | 112-18-5 [chemicalbook.com]
- 5. Lauryldimethylamine | C14H31N | CID 8168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. N,N-Dimethyldodecylamine 97 112-18-5 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. N,N-Dimethyloctadecylamine(124-28-7) 1H NMR spectrum [chemicalbook.com]
- 10. N,N-Dimethyldodecylamine(112-18-5) 13C NMR [m.chemicalbook.com]
- 11. N,N-Dimethyldodecylamine(112-18-5) IR Spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N,N-ジメチルドデシルアミンN-オキシド BioXtra, ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. 13Carbon NMR [chem.ch.huji.ac.il]
- 17. Cationic liposomes for gene transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. labinsights.nl [labinsights.nl]
- 19. Cationic Liposomes Modified with Polyallylamine as a Gene Carrier: Preparation, Characterization and Transfection Efficiency Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- To cite this document: BenchChem. [An In-depth Technical Guide to N,N-Dimethyldodecylamine (CAS 112-18-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051227#n-n-dimethyldodecylamine-cas-number-112-18-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com